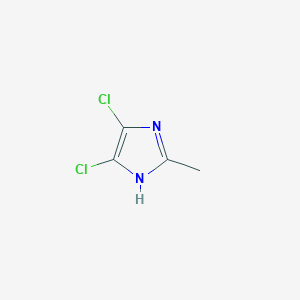

4,5-Dichloro-2-methylimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRYWVBALYOSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310090 | |

| Record name | 4,5-Dichloro-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-33-0 | |

| Record name | 15965-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Dichloro-2-methylimidazole chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4,5-Dichloro-2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic organic compound. This technical guide provides a comprehensive overview of its core chemical properties, structural details, and relevant experimental contexts. Due to a lack of specific documented biological pathways for this compound, this guide presents a putative synthesis pathway and a general analytical workflow. All quantitative data are summarized for clarity, and methodologies for key experimental procedures found for related compounds are detailed to provide a practical framework for researchers.

Chemical Structure and Identification

This compound is characterized by an imidazole ring substituted with two chlorine atoms at positions 4 and 5, and a methyl group at position 2.

-

IUPAC Name: 4,5-dichloro-2-methyl-1H-imidazole

-

CAS Number: 15965-33-0

-

InChI Key: ZWRYWVBALYOSPQ-UHFFFAOYSA-N

-

Canonical SMILES: CC1=NC(=C(N1)Cl)Cl

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C4H4Cl2N2 | [1][2] |

| Molecular Weight | 150.99 g/mol | [1][2] |

| Melting Point | 246-248°C | [1] |

| Boiling Point | 345.3°C at 760 mmHg | [2] |

| Appearance | Pale cream to brown powder or lumps | |

| Solubility | Soluble in water | [3] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general methodology can be inferred from the synthesis of similar imidazole derivatives. The following represents a plausible synthetic approach.

Synthesis of Imidazole Derivatives (General Protocol)

A common method for synthesizing the imidazole ring is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For 2-methylimidazole derivatives, acetaldehyde would be the aldehyde component.

Reaction: A mixture of glyoxal, acetaldehyde, and ammonia can be reacted to form 2-methylimidazole. Subsequent chlorination would be required to produce this compound.

Purification: Purification of imidazole compounds often involves recrystallization. A patent for a related compound, 4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl) imidazole, describes a purification method involving:

-

Dissolving the crude product in a mixed solution of an organic solvent (e.g., toluene) and an aqueous alkaline solution (e.g., 10% sodium carbonate).[4]

-

Stirring the mixture at a raised temperature (e.g., 50°C) for a period (e.g., 2 hours).[4]

-

Separating the aqueous layer.[4]

-

Cooling the aqueous layer and neutralizing it with a dilute acid (e.g., 10% hydrochloric acid) to precipitate the purified product.[4]

-

Filtering and drying the solid product.[4]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The analysis of imidazole derivatives is commonly performed using HPLC. While a specific protocol for this compound is not detailed, a general method for related methylimidazoles can be adapted.

Instrumentation:

-

Agilent 6460 Triple Quadrupole LC/MS or similar.[2]

-

Column: Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.7 µm.[2]

Mobile Phase and Conditions for a related compound (4-Methylimidazole):

-

A mixture of acetonitrile and an ionic reagent solution (e.g., 16 mmol·L-1 sodium dodecyl sulfate and 17 mmol·L-1 potassium dihydrogen phosphate at pH 3.5) in a 40:60 ratio can be used as the mobile phase in an isocratic elution.[5]

-

Detection is typically carried out using a diode array detector at a wavelength of 210 nm.[5]

Sample Preparation (Example for a beverage sample):

-

Measure 3.0 mL of the sample into a 5-mL volumetric flask.[2]

-

Adjust the pH to approximately 7.0 with ammonium hydroxide.[2]

-

Add water to the mark and mix using sonication.[2]

-

Transfer 1.0 mL of this mixture to a 10-mL volumetric flask with 8 mL of acetonitrile.[2]

-

Mix using sonication before adding acetonitrile to the final volume.[2]

Visualized Workflows

Putative Synthetic and Purification Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of this compound, based on general principles of imidazole synthesis and purification methods for related compounds.

Caption: A potential synthesis and purification workflow for this compound.

General Analytical Workflow

This diagram outlines a typical analytical workflow for the identification and quantification of a methylimidazole compound in a sample matrix using HPLC-MS.

Caption: A general analytical workflow for methylimidazole compounds.

Biological Activity and Signaling Pathways

There is a lack of specific information in the reviewed scientific literature concerning the biological activities and associated signaling pathways of this compound. While other imidazole derivatives have been investigated for various therapeutic effects, including anti-inflammatory, antibacterial, and antifungal properties, these activities have not been explicitly attributed to this compound.[6] Further research is required to elucidate the biological role and mechanism of action of this specific compound.

Conclusion

References

- 1. prepchem.com [prepchem.com]

- 2. agilent.com [agilent.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole - Google Patents [patents.google.com]

- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 6. derpharmachemica.com [derpharmachemica.com]

physicochemical characteristics of 4,5-Dichloro-2-methylimidazole

An In-depth Technical Guide to the Physicochemical Characteristics of 4,5-Dichloro-2-methylimidazole

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, tailored for researchers, scientists, and drug development professionals. It covers essential properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

Core Physicochemical Properties

This compound is a halogenated heterocyclic organic compound. Its fundamental chemical and physical properties are crucial for its handling, application in synthesis, and analytical characterization.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 4,5-dichloro-2-methyl-1H-imidazole | [1] |

| CAS Number | 15965-33-0 | [1][2] |

| Molecular Formula | C₄H₄Cl₂N₂ | [1][2][3] |

| Molecular Weight | 150.99 g/mol | [1][2][4] |

| Melting Point | 246-248°C (may decompose) | [1][2] |

| Boiling Point | 345.3°C at 760 mmHg | [3] |

| Flash Point | 193.4°C | [3] |

| Appearance | Pale cream to pale brown powder or lumps | [5] |

| Purity | ≥96.0% (HPLC) | [5] |

| InChI Key | ZWRYWVBALYOSPQ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While comprehensive public datasets are limited, the following represents expected spectral characteristics based on available information and analysis of similar structures.[6][7]

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | N-H |

| ~2.3 | Singlet | 3H | C-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-2 (bearing methyl group) |

| ~118 | C-4/C-5 (bearing chlorine) |

| ~14 | C-CH₃ |

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-2800 | N-H stretch (broad) |

| ~2950 | C-H stretch (methyl) |

| ~1580 | C=N stretch |

| ~1450 | C=C stretch |

| 800-700 | C-Cl stretch |

Table 5: Mass Spectrometry Data

| Parameter | Value | Source(s) |

| Ionization Mode | Electron Ionization (EI) | [7] |

| Monoisotopic Mass | 149.97516 Da | [8] |

| Major Fragments (m/z) | 150 (M+), 149, 114, 81 | [7][8] |

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of this compound in a research setting.

Protocol 1: Synthesis via Radziszewski Reaction

This protocol outlines a plausible synthesis adapted from the general Radziszewski reaction, a common method for preparing substituted imidazoles.[9]

Materials:

-

Dichloroglyoxal

-

Acetaldehyde

-

Ammonium hydroxide

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve dichloroglyoxal (1 equivalent) in ethanol.

-

Cool the solution in an ice bath and add acetaldehyde (1 equivalent) dropwise with stirring.

-

Slowly add an excess of concentrated ammonium hydroxide (3-4 equivalents) to the mixture. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Analytical Characterization by HPLC-MS

This protocol provides a method for assessing the purity and confirming the identity of the synthesized compound, based on standard analytical techniques for related imidazole derivatives.[10][11]

Instrumentation & Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase & Gradient:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min

Procedure:

-

Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.

-

Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) using the initial mobile phase composition.

-

Inject the sample onto the HPLC system.

-

Monitor the elution profile using a UV detector (e.g., at 220 nm).

-

The eluent is introduced into the ESI-MS source.

-

Acquire mass spectra in positive ion mode, scanning for the expected molecular ion peak [M+H]⁺ at m/z 151.

Visualizations

The following diagrams illustrate key logical workflows relevant to the study of this compound.

References

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1H-Imidazole,2-methyl,4,5-dichloro (CAS 15965-33-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1H-Imidazole,2-methyl,4,5-dichloro [webbook.nist.gov]

- 8. PubChemLite - this compound (C4H4Cl2N2) [pubchemlite.lcsb.uni.lu]

- 9. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

Spectroscopic data analysis of 4,5-Dichloro-2-methylimidazole (NMR, IR, Mass Spec)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,5-dichloro-2-methylimidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to offer a foundational resource for the structural elucidation and characterization of this and related molecules. The guide includes tabulated spectral data, detailed experimental protocols, and a workflow for spectroscopic analysis to aid researchers in their endeavors.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore in many biologically active molecules, and halogenation can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide presents a multi-faceted spectroscopic analysis, integrating data from ¹H NMR, ¹³C NMR, IR, and MS to provide a complete structural profile.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of public experimental spectra for this compound, the following data is based on predictive models and analysis of structurally similar compounds, such as 4,5-dichloroimidazole.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 - 2.5 | Singlet | 3H | -CH₃ |

| ~12.0 - 13.0 (broad) | Singlet | 1H | N-H |

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C2 |

| ~115 | C4/C5 |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 (broad) | Medium-Strong | N-H stretch |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1600 | Medium | C=N stretch |

| ~1450 | Medium | C-H bend (methyl) |

| ~800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is from electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance (%) | Proposed Fragment |

| 150 | High | [M]⁺ (Molecular ion, ³⁵Cl, ³⁵Cl) |

| 152 | High | [M+2]⁺ (Isotope peak, ³⁵Cl, ³⁷Cl) |

| 154 | Medium | [M+4]⁺ (Isotope peak, ³⁷Cl, ³⁷Cl) |

| 115 | Medium | [M - Cl]⁺ |

| 79 | Medium | [M - Cl - HCl]⁺ |

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (typically 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are often required due to the low natural abundance of ¹³C and longer relaxation times.

IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

The sample is heated to induce vaporization into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Interpretation of Spectroscopic Data

The combined spectroscopic data provides a coherent structural picture of this compound.

-

¹H NMR: The predicted spectrum suggests the presence of a methyl group and an N-H proton. The downfield shift of the N-H proton is characteristic of its acidic nature and involvement in hydrogen bonding. The methyl group's chemical shift is in the expected range for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic ring.

-

¹³C NMR: The predicted ¹³C NMR spectrum indicates three distinct carbon environments. The downfield signal corresponds to the C2 carbon, which is bonded to two nitrogen atoms. The signal around 115 ppm is assigned to the two equivalent chlorine-substituted carbons (C4 and C5). The upfield signal is characteristic of the methyl group carbon.

-

IR Spectroscopy: The broad absorption in the N-H stretching region is indicative of hydrogen bonding. The C-H stretching of the methyl group is also observed. The C=N stretching vibration is characteristic of the imidazole ring. The strong absorption in the lower wavenumber region confirms the presence of carbon-chlorine bonds.

-

Mass Spectrometry: The mass spectrum shows a clear molecular ion peak cluster with a characteristic 9:6:1 intensity ratio for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is definitive for a molecule containing two chlorine atoms. The fragmentation pattern, showing the loss of a chlorine atom and subsequently HCl, is consistent with the proposed structure.

Conclusion

The spectroscopic data from NMR, IR, and Mass Spectrometry collectively provide a robust confirmation of the structure of this compound. This technical guide serves as a valuable resource for scientists and researchers, offering a detailed summary of the expected spectral features and the experimental protocols required for their acquisition. The presented workflow further provides a logical framework for the spectroscopic analysis of this and other novel organic compounds.

Unveiling the Solubility Profile of 4,5-Dichloro-2-methylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 4,5-dichloro-2-methylimidazole, a key heterocyclic compound with significant potential in pharmaceutical research and development. Understanding the solubility of this compound is paramount for its effective formulation, delivery, and biological activity assessment. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and presents a logical workflow for these studies.

Core Physicochemical Properties

This compound is a solid compound with the molecular formula C4H4Cl2N2 and a molar mass of 150.99 g/mol .[1] Its melting point is in the range of 246-248°C.[1] The structural features of the imidazole ring, coupled with the presence of two chlorine atoms and a methyl group, dictate its solubility characteristics. The imidazole moiety provides polarity and potential for hydrogen bonding, while the dichloro-substituents contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across different solvent classes.

Quantitative Solubility Data

Precise quantitative experimental data on the solubility of this compound in a wide array of organic solvents remains limited in publicly available literature. However, a calculated water solubility value is available, providing a baseline for its behavior in aqueous media.

| Solvent | Solubility (mol/L) | Log10(Solubility) | Method |

| Water | 0.005 | -2.30 | Calculated |

Note: The water solubility is a calculated value and should be confirmed by experimental determination.

While specific data for this compound is scarce, a structurally similar compound, 4,5-dichloro-1-methylimidazole, is reported to be soluble in water and is estimated to have high to moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, methanol, and ethanol. Given the close structural resemblance, a similar qualitative solubility trend can be anticipated for this compound. It is expected to exhibit favorable solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

To address the gap in experimental data, researchers can employ established methodologies for determining the solubility of organic compounds. The following protocols provide a framework for systematic solubility assessment.

Protocol 1: Equilibrium Shake-Flask Method

This is a widely recognized method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or sealed test tubes

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical technique

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculate the solubility in the original solvent based on the dilution factor.

Protocol 2: Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

-

This compound

-

A range of solvents with varying polarities

-

Small test tubes

-

Vortex mixer

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a small test tube.

-

Add a small volume (e.g., 0.1 mL) of the test solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble in that solvent at that approximate concentration.

-

If the solid does not dissolve, incrementally add more solvent (e.g., in 0.1 mL portions) and repeat the vortexing and observation steps up to a total volume of 1 mL.

-

Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

Experimental Workflow for Solubility Profiling

A systematic approach is crucial for generating a comprehensive solubility profile. The following diagram illustrates a logical workflow for such a study.

Caption: Experimental workflow for determining the solubility profile of a compound.

Signaling Pathways and Biological Context

At present, there is a lack of specific information in the public domain directly linking this compound to defined signaling pathways. Imidazole derivatives, however, are known to interact with a wide range of biological targets, and their study is a vibrant area of medicinal chemistry. As research progresses, the elucidation of the precise molecular mechanisms and signaling cascades modulated by this compound will be crucial for its therapeutic application. The solubility data presented in this guide will be instrumental in designing the appropriate formulations for such in-vitro and in-vivo studies.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound and provides robust experimental protocols for its detailed characterization. While quantitative data is presently limited, the provided methodologies and the logical workflow offer a clear path for researchers to generate a comprehensive solubility profile. Such a profile is an indispensable tool for advancing the research and development of this promising compound in the pharmaceutical and life sciences sectors.

References

The Synthesis of Substituted Imidazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. The development of efficient and versatile synthetic routes to access structurally diverse substituted imidazoles is, therefore, a critical endeavor in modern organic synthesis. This technical guide provides a detailed overview of the core synthetic strategies, from classical name reactions to contemporary catalytic methodologies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key transformations are provided.

Classical Synthetic Methodologies

The foundational methods for imidazole synthesis, developed in the 19th and early 20th centuries, continue to be relevant for their simplicity and accessibility to a range of substituted imidazoles.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] A modification of this method, replacing ammonia with a primary amine, allows for the synthesis of N-substituted imidazoles.[2] This reaction is of significant commercial importance for the production of several imidazole derivatives.[3]

Reaction Scheme:

Caption: General scheme of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole

In a round-bottom flask, benzil (1.0 equiv.), benzaldehyde (1.0 equiv.), and ammonium acetate (excess) are mixed in glacial acetic acid. The mixture is refluxed for 1-2 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2,4,5-triphenyl-1H-imidazole.[4]

| Entry | Dicarbonyl | Aldehyde | Nitrogen Source | Catalyst/Solvent | Yield (%) |

| 1 | Benzil | Benzaldehyde | NH4OAc | Acetic Acid | 94 |

| 2 | Benzil | 4-Cl-Benzaldehyde | NH4OAc | Silicotungstic acid/Ethanol | 94 |

| 3 | Benzil | Various Aryl Aldehydes | NH4OAc | Microwave (solvent-free) | Good to Excellent |

Marckwald Synthesis

The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles from α-amino ketones or α-amino aldehydes and cyanates or thiocyanates.[5][6] The resulting 2-mercaptoimidazole can then be desulfurized to yield the corresponding imidazole.[7]

Reaction Scheme:

References

- 1. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. jetir.org [jetir.org]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Reactivity and Stability of Halogenated Imidazole Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a crucial scaffold in medicinal chemistry and materials science, and its halogenation offers a powerful strategy for modulating physicochemical properties, reactivity, and biological activity.[1][2] This guide provides a comprehensive technical overview of the reactivity and stability of halogenated imidazole rings. It covers the electronic effects of halogens, key reaction classes such as nucleophilic substitution and metal-catalyzed cross-coupling, and critical stability aspects including metabolic, photo-, and chemical stability. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to support researchers in the practical application of these versatile building blocks.

Introduction: The Significance of Halogenated Imidazoles

Imidazole derivatives are integral to numerous biological systems, including the amino acid histidine, purines, and the neurotransmitter histamine.[1] In drug development, the imidazole scaffold is present in a wide array of antifungal, anticancer, and antiparasitic agents.[2][3][4] Halogenation of the imidazole ring is a key strategy used to fine-tune a molecule's properties. The introduction of halogen atoms can significantly alter:

-

Lipophilicity: Enhancing membrane permeability and passage through the blood-brain barrier.[3]

-

Electronic Profile: Modifying the pKa and hydrogen bonding capabilities of the ring's nitrogen atoms.[5][6]

-

Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the drug's half-life.[7]

-

Binding Affinity: Introducing halogen bonds, which can be crucial for specific ligand-receptor interactions.[1]

-

Synthetic Handles: Providing reactive sites for further functionalization through cross-coupling reactions.[8][9]

This guide explores the fundamental principles governing the reactivity and stability of these important heterocyclic systems.

Electronic Effects of Halogenation

The introduction of a halogen atom to the imidazole ring influences its electronic properties through a combination of inductive and mesomeric effects. Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the ring and lowers the basicity of the nitrogen atoms.[10] This is reflected in the pKa values of the ring.

Conversely, halogens also possess lone pairs of electrons that can be donated to the aromatic system via the mesomeric effect (+M).[10] The interplay of these two opposing effects dictates the overall electronic character and reactivity of the ring. For instance, the electron-withdrawing nature of halogens can make the ring's C-H bonds more susceptible to deprotonation and subsequent functionalization.

Table 1: Acidity of Imidazole Derivatives

| Compound | pKa | Notes |

|---|---|---|

| Imidazole | ~14.4 - 14.9 | Weakly acidic N-H proton.[6][11] |

| 4-Nitroimidazole | 9.3 | The strongly electron-withdrawing nitro group significantly increases acidity.[6] |

| Halogenated Imidazoles | Lower than Imidazole | Halogens are electron-withdrawing, increasing the acidity of the N-H proton compared to unsubstituted imidazole. The pKa decreases by 2-7 units upon coordination to a Cu(II) ion.[12] |

Reactivity of the Halogenated Imidazole Ring

Halogenated imidazoles are versatile intermediates that can undergo a variety of chemical transformations. The position of the halogen and the reaction conditions dictate the outcome.

Nucleophilic Substitution

Nucleophilic substitution can occur on the halogenated imidazole ring, particularly at carbon atoms adjacent to the nitrogen atoms, which are rendered more electrophilic by the electron-withdrawing nature of the nitrogens and the halogen.[13] The feasibility of the reaction is influenced by the substituents present on the ring; electron-withdrawing groups facilitate nucleophilic attack.[13][14][15] The halogen itself can also act as a leaving group in nucleophilic aromatic substitution reactions, although this often requires harsh conditions or activation by strongly electron-withdrawing groups.[16]

Metal-Catalyzed Cross-Coupling Reactions

One of the most powerful applications of halogenated imidazoles is their use in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura reactions are highly efficient for coupling haloimidazoles (including chloro-, bromo-, and iodo- derivatives) with boronic acids.[8][17] These mild reaction conditions allow for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields, even with unprotected N-H groups.[8][18]

-

C-H Arylation and Alkenylation: Nickel-catalyzed reactions have been developed for the direct C-H arylation and alkenylation of imidazoles with partners like phenol derivatives and chloroarenes.[9][19] This approach avoids the pre-functionalization step of halogenation, offering a more atom-economical route.[20]

-

N-Arylation: Copper-catalyzed systems are particularly effective for the N-arylation of imidazoles with aryl halides, complementing palladium-based catalysts which can be less general for this specific transformation.[21]

The logical pathways for functionalizing a halogenated imidazole are summarized in the diagram below.

Halogen-Metal Exchange

Sequential halogen-metal exchange provides a route to multifunctionalized imidazoles. This process typically involves treating a polyhalogenated imidazole with an organolithium reagent at low temperature to selectively replace one halogen with lithium, creating a nucleophilic center that can then be quenched with an electrophile.[22]

Table 2: Selected Yields for Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles

| Haloimidazole | Boronic Acid | Yield (%) |

|---|---|---|

| 2-Iodoimidazole | Phenylboronic acid | 98 |

| 4-Bromoimidazole | 3-Cyanophenylboronic acid | 91 |

| 2-Bromo-1-methylimidazole | 4-Acetylphenylboronic acid | 85 |

| 4,5-Dibromoimidazole | Thiophene-2-boronic acid | 78 (mono-coupled) |

Data synthesized from protocols reported in the literature.[8][17]

Stability of Halogenated Imidazoles

The stability of a molecule is paramount in drug development, influencing its shelf-life, formulation, and in vivo behavior.

Chemical and Thermal Stability

Imidazole itself is a thermally stable aromatic ring.[6] Halogenation can further enhance this stability. Symmetrical 4,5-dihalogen-substituted imidazol-2-ylidene transition metal complexes are often more bench-stable than their non-halogenated analogs, partly due to increased crystallinity.[10]

Metabolic Stability

Halogenation is a common and effective strategy to improve metabolic stability. By introducing a halogen, typically fluorine or chlorine, at a position susceptible to cytochrome P450-mediated oxidation, metabolic pathways can be blocked. This leads to a longer in vivo half-life and improved pharmacokinetic profile. For example, fluorination of a 2-phenyl-1H-benzo[d]imidazole scaffold was shown to enhance metabolic stability without negatively impacting its desired biological activity at GABA-A receptors.[7]

Table 3: Metabolic Stability of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives

| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Metabolites Formed |

|---|---|---|---|

| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | 120 | 90.0 | Minor hydroxylation |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative | 120 | 89.1 | Single hydroxylated metabolite |

Data from in vitro incubation with human liver microsomes (HLMs).[7]

Photostability

The photostability of imidazole derivatives can be variable. The unsubstituted N-H proton can be a site for photo-oxidation reactions. Substitution at this nitrogen with alkyl or benzyl groups generally enhances photostability. However, certain electronic configurations, such as the introduction of an arylamine donor group, can lead to the formation of a planar quinoid oxidation-state structure under UV irradiation, which accelerates photo-oxidation.[23]

Experimental Protocols

The following are representative protocols for the synthesis and modification of halogenated imidazoles, synthesized from published methods.

Protocol 1: Direct Iodination of Imidazole

This protocol describes a general method for the direct C-iodination of the imidazole ring.

Materials:

-

Imidazole (1.0 eq)

-

Iodine (I₂) (1.0-1.5 eq)

-

Potassium hydroxide (KOH) (1.0-1.5 eq)

-

Methanol, Tetrahydrofuran (THF), and Water

-

Sodium thiosulfate solution

Procedure:

-

Dissolve imidazole in a mixed solvent system (e.g., Methanol:THF:Water).[24]

-

Add potassium hydroxide and stir until dissolved.

-

Cool the mixture in an ice bath.

-

Add a solution of iodine in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the halogenated imidazole.[24]

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromoimidazole

This protocol outlines a typical palladium-catalyzed cross-coupling reaction.[8][18]

Materials:

-

4-Bromoimidazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add 4-bromoimidazole, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and PPh₃ in the solvent and stirring for 15 minutes.

-

Add the solvent and the catalyst solution to the reaction vessel.

-

Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated imidazole.

The diagram below illustrates a typical experimental workflow for synthesizing and analyzing a novel halogenated imidazole derivative.

Applications in Drug Discovery and Development

The tunable nature of halogenated imidazoles makes them invaluable in drug discovery. Halogenation can be used to optimize lead compounds by improving their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For instance, halogenated imidazole-thiosemicarbazides have shown potent activity against Toxoplasma gondii, with potencies far exceeding the standard drug sulfadiazine.[3] Similarly, halogenated imidazole chalcones are being investigated as potential anticancer agents.[25] In the development of kinase inhibitors, halogenation is a frequent strategy to enhance binding affinity and selectivity.[26] The stability of the C-halogen bond is critical; it must be robust enough to prevent unwanted in vivo metabolism but reactive enough to serve as a synthetic handle during manufacturing.

The conceptual diagram below shows how a halogenated imidazole-based drug might function as a kinase inhibitor, a common mechanism of action for modern therapeutics.

Conclusion

Halogenated imidazole rings represent a class of chemical structures with exceptional utility in both research and industrial applications, particularly in the realm of drug development. Their reactivity can be precisely controlled through the choice of halogen, its position on the ring, and the selection of reaction conditions, with metal-catalyzed cross-coupling reactions providing powerful tools for molecular construction. Furthermore, the strategic introduction of halogens is a proven method for enhancing critical drug-like properties such as metabolic stability and target-binding affinity. A thorough understanding of the principles outlined in this guide is essential for any scientist seeking to leverage the unique advantages of halogenated imidazoles in the design of next-generation therapeutics and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Potent and Selective Halogen-Substituted Imidazole-Thiosemicarbazides for Inhibition of Toxoplasma gondii Growth In Vitro via Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new types of halogenated and alkylated imidazolidineiminothiones and a comparative study of their antitumor, antibacterial, and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal complexes of backbone-halogenated imidazol-2-ylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]

- 12. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. POSSIBILITY OF NUCLEOPHILIC SUNSTITUTION ON IMIDAZOLE | Filo [askfilo.com]

- 14. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. gacariyalur.ac.in [gacariyalur.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 24. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

Potential precursors for 4,5-Dichloro-2-methylimidazole synthesis

An In-depth Technical Guide on the Synthesis of 4,5-Dichloro-2-methylimidazole: Potential Precursors and Methodologies

This technical guide provides a comprehensive overview of potential synthetic routes for this compound, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of precursor materials and reaction pathways. This guide summarizes quantitative data from analogous reactions, presents detailed experimental protocols, and includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Synthetic Strategies and Potential Precursors

The synthesis of this compound can be approached through two primary strategies:

-

Route 1: Direct Chlorination of 2-Methylimidazole. This common and straightforward approach involves the initial synthesis of 2-methylimidazole followed by a direct chlorination step. This method's efficiency is contingent on the selectivity and yield of the chlorination process.

-

Route 2: De Novo Synthesis from Chlorinated Precursors. This strategy involves constructing the imidazole ring from precursors that already contain chlorine atoms. This can offer advantages in terms of regioselectivity.

Based on these strategies, the key potential precursors for the synthesis of this compound include:

-

For Route 1:

-

2-Methylimidazole

-

A suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))

-

-

For Route 2 (Hypothetical):

-

A chlorinated 1,2-dicarbonyl compound

-

An aldehyde (e.g., acetaldehyde)

-

Ammonia or an ammonia source

-

Comparative Data of Analogous Syntheses

| Parameter | Route 1: Direct Chlorination of 1-Methylimidazole[1] | Route 2: N-Methylation of 4,5-Dichloroimidazole[1] | Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole[2] |

| Starting Material | 1-Methylimidazole | 4,5-Dichloroimidazole | 4,5-dimethyl-1H-imidazole |

| Key Reagent | Sulfuryl chloride (SO₂Cl₂) | Dimethyl sulfate ((CH₃)₂SO₄) | N-Chlorosuccinimide (NCS) |

| Reaction Time | 1 hour and 20 minutes | 90 minutes | Overnight |

| Reaction Temperature | Not specified, slow addition | 90°C | 0°C to Room Temperature |

| Overall Yield | High (qualitative) | 96% | Not specified |

Experimental Protocols

The following are detailed experimental protocols for the potential synthesis of this compound based on established methodologies for analogous compounds.

Route 1: Synthesis of 2-Methylimidazole and Subsequent Chlorination

This two-step process first involves the synthesis of 2-methylimidazole, followed by its chlorination.

Step 1: Synthesis of 2-Methylimidazole (Illustrative Protocol)

A common method for the synthesis of 2-methylimidazole involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

-

Materials: Glyoxal (40% in H₂O), Acetaldehyde, Ammonium hydroxide (28-30%), Methanol.

-

Procedure:

-

In a round-bottom flask, combine glyoxal (1 equivalent) and acetaldehyde (1 equivalent) in methanol.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add ammonium hydroxide (2.5 equivalents) to the cooled mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-methylimidazole.

-

Step 2: Chlorination of 2-Methylimidazole

This step is adapted from the chlorination of similar imidazole derivatives.[1][2]

-

Materials: 2-Methylimidazole, Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), Dichloromethane (DCM) or Acetonitrile.

-

Procedure using Sulfuryl Chloride:

-

Dissolve 2-methylimidazole (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (2.2 equivalents) in dichloromethane dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Caption: Proposed two-step synthesis of this compound.

Logical Workflow for Synthesis and Purification

The general workflow from starting materials to the purified product is outlined below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide outlines plausible synthetic pathways for this compound based on established chemical literature for analogous compounds. The direct chlorination of a pre-formed 2-methylimidazole ring appears to be a viable and common strategy. The provided experimental protocols and workflows are intended to serve as a foundational resource for researchers to develop a robust and efficient synthesis of the target molecule. Further optimization of reaction conditions will be necessary to achieve high yields and purity.

References

Electron-Withdrawing Effects on the 4,5-Dichloro-2-methylimidazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects imparted by two chlorine atoms on the 4,5 positions of the 2-methylimidazole ring. Understanding these effects is crucial for applications in medicinal chemistry and materials science, where modulation of a molecule's electronic properties can significantly impact its reactivity, acidity, and biological activity.

Introduction: The Influence of Halogenation on the Imidazole Core

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine. Its electronic character can be finely tuned through substitution. Halogens, such as chlorine, exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. When attached to the imidazole ring, they significantly decrease the electron density of the aromatic system. This guide will delve into the specific consequences of dichlorination at the 4 and 5 positions of 2-methylimidazole.

Physicochemical Properties and Spectroscopic Data

The introduction of two chlorine atoms to the 2-methylimidazole core profoundly alters its physical and chemical characteristics.

Table 1: Physicochemical Properties of 2-Methylimidazole and its Dichlorinated Analog

| Property | 2-Methylimidazole | 4,5-Dichloro-2-methylimidazole | Reference(s) |

| Molecular Formula | C₄H₆N₂ | C₄H₄Cl₂N₂ | |

| Molecular Weight | 82.10 g/mol | 150.99 g/mol | |

| pKa | 7.86 | Not Experimentally Reported (Predicted to be significantly lower) | [1] |

Spectroscopic Analysis

The electron-withdrawing effect of the chlorine atoms is evident in the spectroscopic data of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts | Interpretation | Reference(s) |

| ¹H NMR | δ ~2.3 ppm (s, 3H) | Methyl protons, likely deshielded compared to 2-methylimidazole due to the electron-withdrawing nature of the chloro groups. | [2] |

| ¹³C NMR | Peaks corresponding to C2, C4, C5, and the methyl carbon. | The C4 and C5 carbons directly attached to chlorine will be significantly downfield. The C2 carbon will also be affected. | [2] |

| FT-IR | Characteristic peaks for C-H, C=N, and C-Cl stretching. | The C-Cl stretching vibrations are expected in the fingerprint region. | [2] |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z ~150, with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | Confirms the molecular weight and the presence of two chlorine atoms. | [2] |

Electron-Withdrawing Effects on Acidity (pKa)

The most significant consequence of the electron-withdrawing chloro groups is a marked increase in the acidity (a decrease in the pKa) of the imidazole ring. The chlorine atoms pull electron density away from the ring, stabilizing the conjugate base formed after deprotonation of the N-H proton.

Logical Relationship of Electron-Withdrawing Effects on Acidity

Caption: Inductive effect of chlorine atoms leading to increased acidity.

Experimental Protocols

Synthesis of this compound (General Approach)

A common route to substituted imidazoles is through the Radziszewski reaction or variations thereof. For this compound, a plausible synthetic route would involve the condensation of a dichlorinated 1,2-dicarbonyl compound with acetaldehyde and ammonia.

Determination of pKa by Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10).

-

Add a small, constant aliquot of the stock solution to each buffer solution in a 96-well microplate or individual cuvettes.

-

Measure the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for the protonated (HA) and deprotonated (A⁻) forms of the imidazole.

-

Plot absorbance versus pH at these wavelengths.

-

Calculate the pKa using the Henderson-Hasselbalch equation, where the pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Workflow for Spectrophotometric pKa Determination

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Determination of pKa by Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Protocol:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

Computational Prediction of pKa

In the absence of experimental data, computational methods provide a powerful tool for estimating the pKa of a molecule. Density Functional Theory (DFT) calculations, combined with a suitable solvent model (e.g., Polarizable Continuum Model - PCM), can be used to calculate the free energy change of the deprotonation reaction, from which the pKa can be derived.

General Computational Workflow for pKa Prediction

Caption: A simplified workflow for the computational prediction of pKa.

Implications for Drug Development and Research

The strong electron-withdrawing effect of the 4,5-dichloro substitution has several important implications:

-

Modulation of Drug-Target Interactions: The altered electronic distribution can influence hydrogen bonding capabilities and other non-covalent interactions with biological targets.

-

Increased Acidity: The lower pKa can affect the ionization state of the molecule at physiological pH, which in turn impacts its solubility, membrane permeability, and bioavailability.

-

Modified Reactivity: The electron-deficient nature of the ring can alter its susceptibility to nucleophilic or electrophilic attack, opening up new avenues for synthetic modifications.

Conclusion

The 4,5-dichloro substitution on the 2-methylimidazole ring exerts a potent electron-withdrawing effect, primarily through induction. This significantly increases the acidity of the N-H proton, a key parameter influencing the molecule's behavior in chemical and biological systems. While experimental determination of the pKa is ideal, computational methods offer a reliable alternative for its estimation. The data and protocols presented in this guide provide a foundational resource for researchers working with this and related halogenated imidazole scaffolds.

References

Initial Exploration of the Biological Activity of Chlorinated Imidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial exploration into the biological activities of chlorinated imidazoles. The document covers their significant antifungal and anticancer properties, detailing the experimental protocols used for their evaluation and presenting key quantitative data. Furthermore, it visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.

Antifungal Activity of Chlorinated Imidazoles

Chlorinated imidazole derivatives have demonstrated notable efficacy against a range of fungal pathogens. The introduction of chlorine atoms into the imidazole ring structure can significantly enhance its antifungal properties.

Quantitative Antifungal Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various imidazole derivatives against common fungal strains. Lower MIC values indicate greater antifungal potency.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 4,5-dichloroimidazole (DCI) | Aspergillus spp. | Sensitive | [1] |

| 4,5-dichloroimidazole (DCI) | Candida spp. | Sensitive | [1] |

| 4,5-dichloroimidazole (DCI) | Trichophyton spp. | Sensitive | [1] |

| Cr3+ complex of DCI | Aspergillus spp. | More active than Ketoconazole | [1] |

| Co2+ complex of DCI | Aspergillus spp. | More active than Ketoconazole | [1] |

| Imidazole | Aspergillus spp. | Inactive | [1] |

| Imidazole | Candida spp. | Inactive | [1] |

| Imidazole | Trichophyton spp. | Inactive | [1] |

| Miconazole | Candida albicans | - | [2][3] |

| Econazole | Candida albicans | - | [2][3] |

| Clotrimazole | Candida albicans | - | [4][5] |

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial sterol component. Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[1][5][6][7] This inhibition leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the cell membrane's structure and function, leading to fungal cell death. The chlorination of the imidazole ring in compounds like econazole and miconazole has been shown to enhance this biological activity.[4]

Experimental Protocol: Antifungal Susceptibility Testing

This method provides a qualitative assessment of antifungal activity.

-

Culture Preparation: Prepare a standardized inoculum of the fungal strain in a suitable broth.

-

Plate Inoculation: Evenly spread the fungal suspension over the surface of an agar plate (e.g., Sabouraud Dextrose Agar).

-

Disk Application: Impregnate sterile paper disks with a known concentration of the chlorinated imidazole compound.

-

Incubation: Place the disks on the inoculated agar surface and incubate at an appropriate temperature (e.g., 37°C) for 24-48 hours.

-

Zone of Inhibition: Measure the diameter of the clear zone around the disk where fungal growth is inhibited. A larger zone indicates greater antifungal activity.

This method determines the minimum inhibitory concentration (MIC) quantitatively.

-

Serial Dilutions: Prepare a series of twofold dilutions of the chlorinated imidazole compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized fungal inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Anticancer Activity of Chlorinated Imidazoles

Chlorinated imidazoles have also emerged as promising candidates in cancer therapy, exhibiting cytotoxic effects against various cancer cell lines through distinct mechanisms of action.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative chlorinated and other imidazole derivatives against several human cancer cell lines. Lower IC50 values denote higher cytotoxic potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole Derivative 27 (chloro-substituted) | CHK-1 | 0.32 nM | [8] |

| Imidazole Derivative 12a (chloro-substituted) | SGC-7901, A549, HT-1080 | 0.005 - 0.052 | [9] |

| Imidazole Derivative 5a ("Kim-161") | T24 (urothelial carcinoma) | 56.11 | [10][11] |

| Imidazole Derivative 5b ("Kim-111") | T24 (urothelial carcinoma) | 67.29 | [10][11] |

| Imidazo[2,1-b]thiazole 10k | Melanoma | 2.68 | [12] |

| Imidazoloquinoxaline P2 | MCF-7, MDA-MB-231, A549, HCT-116 | Similar to colchicine | [8] |

| Imidazoloquinoxaline P5 | MCF-7, MDA-MB-231, A549, HCT-116 | Similar to colchicine | [8] |

Mechanisms of Anticancer Action

Certain imidazole derivatives act as inhibitors of RAF kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[13] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting RAF kinases, these compounds can block downstream signaling and suppress tumor growth.

Another significant anticancer mechanism of imidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9] These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[1][9] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated imidazole derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B solution.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This initial exploration highlights the significant potential of chlorinated imidazoles as both antifungal and anticancer agents. Their mechanisms of action, targeting fundamental cellular processes such as ergosterol biosynthesis in fungi and key signaling pathways and cytoskeletal components in cancer cells, provide a strong rationale for their further development. The experimental protocols and quantitative data presented herein serve as a foundational guide for researchers and drug development professionals to advance the investigation of this promising class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and selectivity for therapeutic applications.

References

- 1. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Enantioselective synthesis and antifungal activity of optically active econazole and miconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorination-induced enhancement of biological activities in imidazole antimycotics. A possible explanation to the molecular mechanism for their antimycotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization [mdpi.com]

- 10. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis protocol for 4,5-Dichloro-2-methylimidazole

Providing a detailed, step-by-step synthesis protocol for chemical compounds requires strict adherence to safety guidelines and is intended for use by trained professionals in a controlled laboratory setting. Due to the potential for misuse and the inherent hazards of chemical synthesis, this document will focus on the general principles and methodologies for the synthesis of chlorinated imidazole derivatives, rather than a specific protocol for 4,5-Dichloro-2-methylimidazole. Researchers should always consult primary literature and perform a thorough risk assessment before undertaking any new chemical synthesis.

General Principles for the Synthesis of Chlorinated Imidazoles

The synthesis of chlorinated imidazoles, such as this compound, typically involves the direct chlorination of an appropriate imidazole precursor. The key to a successful synthesis lies in the careful selection of the chlorinating agent, solvent, and reaction conditions to control the regioselectivity and extent of chlorination.

Key Considerations:

-

Starting Material: The synthesis generally begins with a less substituted imidazole, such as 2-methylimidazole. The purity of the starting material is crucial for a clean reaction and high yield of the desired product.

-

Chlorinating Agent: A variety of chlorinating agents can be employed. Common examples include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). The reactivity and selectivity of these agents differ, and the choice depends on the desired outcome and the stability of the starting material and products.

-

Reaction Conditions:

-

Solvent: The choice of solvent is critical. It must be inert to the chlorinating agent and capable of dissolving the starting material. Common solvents include chlorinated hydrocarbons (e.g., dichloromethane, chloroform) or aprotic polar solvents.

-

Temperature: Chlorination reactions are often exothermic. Therefore, careful temperature control is essential to prevent side reactions and ensure safety. Reactions are frequently carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Stoichiometry: The molar ratio of the chlorinating agent to the imidazole substrate determines the degree of chlorination. For the synthesis of a dichloro-derivative, at least two equivalents of the chlorinating agent are typically required.

-

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a chlorinated imidazole derivative.

Caption: Generalized workflow for the synthesis of a chlorinated imidazole.

Physicochemical and Spectroscopic Data

The following table summarizes typical data that would be collected to characterize the final product. The values provided are for illustrative purposes and should be confirmed through experimental analysis.

| Parameter | Data |

| Molecular Formula | C₄H₄Cl₂N₂ |

| Molecular Weight | 151.00 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 185-190 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.4 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.0, 120.0, 15.0 |

| Mass Spectrometry (EI) | m/z (%): 150 (M⁺, 100), 115 (60) |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Reagents: Chlorinating agents are corrosive and toxic. Handle with extreme care and avoid inhalation of vapors.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

This document is intended for informational purposes only and does not constitute a detailed experimental protocol. The synthesis of chemical compounds should only be performed by qualified individuals in a properly equipped laboratory.

Application Notes: 4,5-Dichloro-2-methylimidazole as a Versatile Intermediate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,5-dichloro-2-methylimidazole, a valuable intermediate for the preparation of a diverse range of heterocyclic compounds. The presence of two reactive chlorine atoms and a methyl group on the imidazole core allows for selective functionalization, making it an attractive starting material in the fields of medicinal chemistry and agrochemical research. This document outlines key synthetic transformations, detailed experimental protocols, and the biological significance of the resulting derivatives.

Introduction to the Reactivity of this compound

The chemical behavior of this compound is dominated by the reactivity of the chlorine atoms at the C4 and C5 positions of the imidazole ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups. The electron-withdrawing nature of the imidazole ring facilitates these substitution reactions. Furthermore, the chlorine atoms can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Applications

Derivatives of 4,5-dichloroimidazole have been investigated for their potential as herbicides and fungicides. The core imidazole structure is a known pharmacophore in many agrochemicals, and the introduction of diverse substituents at the 4 and 5-positions can modulate the biological activity and spectrum of these compounds.